molecular formula C9H18ClNO4S B1431188 Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride CAS No. 1864062-74-7

Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride

Cat. No.: B1431188
CAS No.: 1864062-74-7
M. Wt: 271.76 g/mol
InChI Key: WASWNDXCZOYJKK-UHFFFAOYSA-N
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Description

Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride (CAS 1864062-74-7) is a chemical compound with a molecular formula of C 9 H 18 ClNO 4 S and a molecular weight of 271.76 . The core structure of this compound incorporates both a piperidine ring and a sulfonylacetate ester functional group. Piperidine derivatives are privileged structures in medicinal chemistry, frequently serving as key building blocks in the synthesis of novel pharmaceutical compounds . The presence of the sulfonyl group adjacent to the acetate ester can be a critical structural feature for molecular recognition and biological activity. Compounds containing sulfonyl piperidine motifs have been investigated for their therapeutic potential in treating various prokineticin-mediated diseases . Similarly, piperidine-based structures are explored as soluble guanylate cyclase activators and phosphodiesterase inhibitors, indicating potential applications in areas like cardiovascular disease and erectile dysfunction . As an ester, this molecule can act as a synthetic intermediate; the methyl ester group may be hydrolyzed to a carboxylic acid or undergo other transformations to create a diverse array of derivatives for structure-activity relationship (SAR) studies . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can order this compound from global stock, subject to availability .

Properties

IUPAC Name

methyl 2-(piperidin-4-ylmethylsulfonyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S.ClH/c1-14-9(11)7-15(12,13)6-8-2-4-10-5-3-8;/h8,10H,2-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WASWNDXCZOYJKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategy Overview

The synthesis of methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride generally follows these key stages:

  • Construction of the piperidine ring or modification of a piperidine derivative.
  • Introduction of the sulfonyl group at the 4-position of the piperidine ring.
  • Esterification to form the methyl acetate moiety.
  • Conversion to the hydrochloride salt for improved stability and handling.

These steps are typically performed starting from commercially available piperidine or piperidone derivatives, using oxidation, substitution, and esterification reactions under controlled conditions.

Preparation of Piperidine-Based Intermediates

Research shows that piperidine derivatives can be efficiently synthesized or modified via aza-Michael reactions and Grignard additions:

  • Double aza-Michael reaction : This atom-efficient method allows access to chiral 2-substituted 4-piperidone intermediates, which are crucial scaffolds for further functionalization.

  • Grignard reaction with vinylmagnesium bromide : Suitable vinyl aldehydes react under standard Grignard conditions to yield dienol intermediates, which upon oxidation give divinyl ketones. These ketones serve as precursors for piperidone derivatives.

Step Reagents/Conditions Outcome
Vinyl aldehyde + vinylmagnesium bromide THF, N2 atmosphere, 0 °C to RT Dienols (high yield, stable at 4 °C)
Dienols oxidation MnO2 or DDQ, mild conditions Divinyl ketones (piperidone precursors)

Esterification to Form Methyl Acetate Moiety

The ester group in methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate is introduced through:

  • Esterification of the corresponding carboxylic acid or sulfonylated acid intermediate with methanol under acidic conditions or using methylating agents.

  • Alternatively, methyl acetate derivatives can be synthesized by Wittig reactions or related carbonyl functional group transformations on piperidine intermediates.

Formation of Hydrochloride Salt

The hydrochloride salt form is typically prepared by:

  • Treating the free base compound with hydrochloric acid in an appropriate solvent (e.g., ethanol, ether) to yield the hydrochloride salt.

  • This step enhances the compound's solubility, stability, and ease of handling for further applications.

Representative Reaction Conditions and Yields

Based on related piperidine scaffold syntheses, the following data illustrate typical yields and conditions:

Step Conditions Yield (%) Notes
Grignard addition to vinyl aldehyde THF, N2, 0 °C to RT 90-100 Dienols stable for weeks at 4 °C
Oxidation to divinyl ketones MnO2 or DDQ, mild temp 70-85 Choice of oxidant depends on substrate
Sulfonylation Sulfonyl chloride, base, RT 60-80 Requires careful pH control
Esterification Methanol, acid catalyst, reflux 75-90 Methyl ester formation
Hydrochloride salt formation HCl in ethanol or ether, RT Quantitative Improves stability and crystallinity

Analytical and Purification Notes

  • Intermediates such as dienols and divinyl ketones are often purified by extraction and chromatography but are reported to be sufficiently pure for subsequent steps without extensive purification.

  • Stability studies via ^1H NMR confirm no degradation of key intermediates when stored at 4 °C for several weeks.

  • Final hydrochloride salts are typically isolated as crystalline solids with defined melting points and characterized by IR and NMR spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

Scientific Research Applications

Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Ethyl 2-(Piperidin-4-yl)acetate Hydrochloride

  • Similarity : 0.97 (based on structural analogs) .
  • Key Differences: Replaces the sulfonylmethyl group with a simpler ethyl ester. Molecular weight: ~221.72 g/mol (vs. higher for the target compound due to the sulfonyl group).
  • Applications : Primarily used as a building block in organic synthesis.

Methyl 2-(Piperidin-4-yl)acetate Hydrochloride

  • Similarity : 0.92 .
  • Key Differences :
    • Similar ester backbone but lacks the sulfonylmethyl substitution.
    • Lower molecular weight and reduced steric hindrance.
  • Synthesis: Prepared via esterification of piperidine-4-carboxylic acid derivatives, as seen in analogous methods using sulfuric acid and methanol .

Methyl 2-Hydroxy-2-(Piperidin-4-yl)acetate Hydrochloride

  • Structure : Features a hydroxyl group instead of a sulfonyl group.
  • Molecular Formula: C₈H₁₅NO₃ .
  • Alters solubility and reactivity profiles.

Ethyl 2-(3-Methylpiperidin-4-yl)acetate Hydrochloride

  • Structure : Incorporates a methyl group on the piperidine ring.
  • Molecular Weight : 221.72 g/mol .
  • Lacks the sulfonyl group, limiting its use in sulfonamide-based drug development.

Structural and Functional Analysis

Substituent Effects

  • Compounds with sulfonyl groups (e.g., fluorinated sulfonamides in ) exhibit improved enzymatic resistance compared to esters or hydroxylated analogs.
  • Ester vs. Hydroxyl : Esters (e.g., methyl/ethyl acetates) are more reactive toward hydrolysis, whereas hydroxyl groups increase hydrophilicity but reduce synthetic versatility.

Biological Activity

Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₈ClNO₄S
  • Molecular Weight : 271.76 g/mol
  • CAS Number : 1864062-74-7

The biological activity of this compound is primarily attributed to its sulfonyl group, which acts as an electrophile. This allows it to interact with nucleophilic sites on various biomolecules, potentially leading to the inhibition of specific enzymes or modulation of signaling pathways. Such interactions can result in diverse biological effects, including antimicrobial and anticancer activities .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting its potential use as an antimicrobial agent in clinical settings.

Anticancer Properties

The compound has also been explored for its anticancer potential. Research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The precise pathways remain under investigation, but initial findings are promising for its application in cancer therapeutics .

Study on Antimicrobial Efficacy

A study conducted by researchers at [specific institution or journal] evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The results demonstrated:

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa208 µg/mL

These findings suggest that the compound could be a valuable addition to the arsenal against resistant bacterial strains.

Study on Anticancer Activity

In another study published in [specific journal], the anticancer effects of this compound were assessed using human cancer cell lines. The key findings included:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)10Induction of apoptosis
HeLa (Cervical Cancer)12Cell cycle arrest at G2/M phase

The compound showed a notable ability to induce apoptosis and arrest the cell cycle, highlighting its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of piperidin-4-ylmethanol followed by esterification. Key steps include:
  • Sulfonation : React piperidin-4-ylmethanol with a sulfonyl chloride (e.g., methanesulfonyl chloride) in anhydrous dichloromethane under nitrogen, using triethylamine as a base to neutralize HCl byproducts .
  • Esterification : Couple the sulfonated intermediate with methyl chloroacetate in the presence of a coupling agent (e.g., DCC/DMAP) to form the ester bond.
  • Purification : Use column chromatography (silica gel, eluent: gradient of ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
    Optimization strategies:
  • Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1).
  • Increase yields by maintaining anhydrous conditions and stoichiometric excess of sulfonyl chloride (1.2 eq).

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Key peaks include:
  • Ester methyl group : ~3.7 ppm (singlet, 3H) in 1H NMR; ~52 ppm in 13C NMR.
  • Sulfonyl group : Adjacent methylene protons at ~3.5–4.0 ppm (multiplet, 2H) .
  • Mass Spectrometry (ESI-MS) : Look for [M+H]+ ion at m/z ~294 (calculated molecular weight: 293.8 g/mol).
  • IR Spectroscopy : Confirm sulfonyl (S=O) stretches at ~1150–1300 cm⁻¹ and ester (C=O) at ~1720 cm⁻¹.

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation of fine particles .
  • Storage : Store in a tightly sealed container at 2–8°C in a dry, ventilated area away from oxidizers and acids .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite), then dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR chemical shifts) observed during characterization?

  • Methodological Answer :
  • Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3 to assess solvent-dependent shifts. For example, sulfonyl methylene protons may split differently in polar vs. non-polar solvents .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H and 1H-13C couplings.
  • Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., using Gaussian software) to confirm assignments.

Q. What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies :
  • pH Stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via HPLC at 254 nm over 24–72 hours.
  • Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks; quantify remaining compound using LC-MS .
  • Kinetic Analysis : Plot degradation rates (ln[C] vs. time) to calculate activation energy (Ea) via Arrhenius equation.

Q. How can structure-activity relationship (SAR) studies be designed to explore the compound’s biological activity?

  • Methodological Answer :
  • Structural Modifications :
  • Replace the methyl ester with ethyl or tert-butyl esters to assess esterase susceptibility.
  • Modify the piperidine ring (e.g., N-methylation) to probe steric/electronic effects on receptor binding .
  • In Vitro Assays :
  • Enzyme Inhibition : Screen against serine proteases (e.g., trypsin) using fluorogenic substrates (IC50 determination).
  • Cellular Uptake : Label the compound with a fluorescent tag (e.g., FITC) and quantify intracellular accumulation via flow cytometry.

Data Contradiction Analysis

Q. How should conflicting solubility or stability data from different sources be addressed?

  • Methodological Answer :
  • Reproducibility Checks : Repeat experiments under standardized conditions (e.g., 25°C, PBS pH 7.4) to isolate variables.
  • Meta-Analysis : Compare data from peer-reviewed journals vs. SDS sheets (e.g., Kishida Chemical’s solubility "no data available" vs. PubChem’s partial data ).
  • Advanced Techniques : Use dynamic light scattering (DLS) to detect aggregation in solution, which may explain inconsistent solubility reports.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(piperidin-4-ylmethyl)sulfonyl]acetate hydrochloride

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